Cas no 1105209-73-1 (5-{[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]methyl}-N-[(pyridin-2-yl)methyl]furan-2-carboxamide)
![5-{[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]methyl}-N-[(pyridin-2-yl)methyl]furan-2-carboxamide structure](https://ja.kuujia.com/scimg/cas/1105209-73-1x500.png)
5-{[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]methyl}-N-[(pyridin-2-yl)methyl]furan-2-carboxamide 化学的及び物理的性質
名前と識別子
-
- 5-{[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]methyl}-N-[(pyridin-2-yl)methyl]furan-2-carboxamide
- 5-[(4-phenyl-1,3-thiazol-2-yl)sulfanylmethyl]-N-(pyridin-2-ylmethyl)furan-2-carboxamide
-
- インチ: 1S/C21H17N3O2S2/c25-20(23-12-16-8-4-5-11-22-16)19-10-9-17(26-19)13-27-21-24-18(14-28-21)15-6-2-1-3-7-15/h1-11,14H,12-13H2,(H,23,25)
- InChIKey: DHZBUGBDEYJONI-UHFFFAOYSA-N
- SMILES: O1C(CSC2=NC(C3=CC=CC=C3)=CS2)=CC=C1C(NCC1=NC=CC=C1)=O
5-{[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]methyl}-N-[(pyridin-2-yl)methyl]furan-2-carboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F5340-0157-30mg |
5-{[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]methyl}-N-[(pyridin-2-yl)methyl]furan-2-carboxamide |
1105209-73-1 | 30mg |
$119.0 | 2023-09-10 | ||
Life Chemicals | F5340-0157-5mg |
5-{[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]methyl}-N-[(pyridin-2-yl)methyl]furan-2-carboxamide |
1105209-73-1 | 5mg |
$69.0 | 2023-09-10 | ||
Life Chemicals | F5340-0157-3mg |
5-{[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]methyl}-N-[(pyridin-2-yl)methyl]furan-2-carboxamide |
1105209-73-1 | 3mg |
$63.0 | 2023-09-10 | ||
Life Chemicals | F5340-0157-25mg |
5-{[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]methyl}-N-[(pyridin-2-yl)methyl]furan-2-carboxamide |
1105209-73-1 | 25mg |
$109.0 | 2023-09-10 | ||
Life Chemicals | F5340-0157-4mg |
5-{[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]methyl}-N-[(pyridin-2-yl)methyl]furan-2-carboxamide |
1105209-73-1 | 4mg |
$66.0 | 2023-09-10 | ||
Life Chemicals | F5340-0157-100mg |
5-{[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]methyl}-N-[(pyridin-2-yl)methyl]furan-2-carboxamide |
1105209-73-1 | 100mg |
$248.0 | 2023-09-10 | ||
Life Chemicals | F5340-0157-2μmol |
5-{[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]methyl}-N-[(pyridin-2-yl)methyl]furan-2-carboxamide |
1105209-73-1 | 2μmol |
$57.0 | 2023-09-10 | ||
Life Chemicals | F5340-0157-10μmol |
5-{[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]methyl}-N-[(pyridin-2-yl)methyl]furan-2-carboxamide |
1105209-73-1 | 10μmol |
$69.0 | 2023-09-10 | ||
Life Chemicals | F5340-0157-10mg |
5-{[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]methyl}-N-[(pyridin-2-yl)methyl]furan-2-carboxamide |
1105209-73-1 | 10mg |
$79.0 | 2023-09-10 | ||
Life Chemicals | F5340-0157-20μmol |
5-{[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]methyl}-N-[(pyridin-2-yl)methyl]furan-2-carboxamide |
1105209-73-1 | 20μmol |
$79.0 | 2023-09-10 |
5-{[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]methyl}-N-[(pyridin-2-yl)methyl]furan-2-carboxamide 関連文献
-
Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
-
Qianying Zhang,Wenjing Wang,Shan Huang,Sha Yu,Tingting Tan,Jun-Jie Zhu Chem. Sci., 2020,11, 1948-1956
-
Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397
-
5. Back matter
-
Seann P. Mulcahy,Christina M. Woo,Weidong Ding,George A. Ellestad,Seth B. Herzon Chem. Sci., 2012,3, 1070-1074
-
Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873
-
Klaudia Kaniewska,Agata Kowalczyk,Marcin Karbarz,Anna M. Nowicka Analyst, 2016,141, 5815-5821
-
Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284
-
P. G. Campbell,M. D. Merrill,B. C. Wood,E. Montalvo,M. A. Worsley,T. F. Baumann,J. Biener J. Mater. Chem. A, 2014,2, 17764-17770
5-{[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]methyl}-N-[(pyridin-2-yl)methyl]furan-2-carboxamideに関する追加情報
5-{[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]methyl}-N-[(pyridin-2-yl)methyl]furan-2-carboxamide
The compound 5-{[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]methyl}-N-[(pyridin-2-ylmethyl]furan-2-carboxamide, with CAS No. 110520973, is a complex organic molecule that has garnered significant attention in the field of medicinal chemistry and materials science. This compound is characterized by its unique structure, which incorporates a furan ring, a thiazole moiety, and a pyridine group, all connected through sulfur-containing linkers. The molecule's design suggests potential applications in drug delivery systems, as well as in the development of novel therapeutic agents.
Recent studies have highlighted the importance of sulfur-containing heterocycles in drug design due to their ability to modulate biological activity and improve pharmacokinetic properties. The thiazole ring in this compound, for instance, is known to exhibit anti-inflammatory and antioxidant properties, making it a valuable component in the development of anti-cancer agents. Additionally, the pyridine group contributes to the molecule's stability and enhances its ability to interact with biological targets.
The furan ring in the compound serves as a versatile platform for further functionalization. Researchers have explored the use of furan derivatives in the synthesis of bioactive molecules, particularly in the context of enzyme inhibition and receptor targeting. The methylthio group attached to the furan ring further enhances the molecule's reactivity and selectivity, making it a promising candidate for use in targeted drug delivery systems.
From a synthetic perspective, the construction of this compound involves a series of multi-step reactions that require precise control over stereochemistry and regioselectivity. The synthesis begins with the preparation of the thiazole derivative, followed by its coupling with the furan ring via a sulfur-mediated linkage. The final step involves the introduction of the pyridine group through nucleophilic substitution or coupling reactions.
Recent advancements in asymmetric synthesis have enabled researchers to produce enantiomerically pure versions of this compound, which are essential for studying its biological activity in chiral environments. These enantiomers have shown differential binding affinities to various protein targets, underscoring the importance of stereochemistry in drug design.
In terms of applications, this compound has been investigated for its potential as an anti-cancer agent. Preclinical studies have demonstrated that it exhibits selective cytotoxicity against cancer cell lines while sparing normal cells. This selectivity is attributed to its ability to inhibit key enzymes involved in cancer cell proliferation and survival pathways.
Furthermore, this compound has shown promise as a modulator of ion channels, which are critical targets for treating neurological disorders such as epilepsy and chronic pain. Its ability to interact with voltage-gated sodium channels suggests potential applications in developing new generations of anti-seizure medications.
The development of this compound also highlights the importance of interdisciplinary collaboration between chemists and biologists in advancing drug discovery efforts. By leveraging computational modeling techniques alongside experimental approaches, researchers can optimize molecular structures for improved efficacy and reduced toxicity.
In conclusion, 5-{[(4-phenvl-l 3-thiazol 2 yl)sulfanyl]methyl}-N-(pyridin 2 ylmethyl)furan 2 carboxamide represents a significant advancement in medicinal chemistry. Its unique structure and diverse functional groups make it a valuable tool for exploring novel therapeutic strategies across various disease areas.
1105209-73-1 (5-{[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]methyl}-N-[(pyridin-2-yl)methyl]furan-2-carboxamide) Related Products
- 2680872-72-2(benzyl N-(4-cyanophenyl)-N-(2-methoxyethyl)carbamate)
- 872197-16-5(3-(2,4-dimethylbenzenesulfonyl)-N-(1-phenylethyl)-1,2,3triazolo1,5-aquinazolin-5-amine)
- 1177278-07-7(N-[3-(1H-imidazol-1-yl)propyl]-4-methoxy-7-methyl-1,3-benzothiazol-2-amine)
- 83551-93-3(rac-tert-butyl (2R,4R)-4-benzylpyrrolidine-2-carboxylate)
- 20328-15-8(3-Methylisoxazole-4-carboxylic Acid Ethyl Ester)
- 1803604-64-9(propan-2-yl 4-hydroxy-2,2-dimethylbutanoate)
- 1556216-04-6(1-(3,4-difluoro-2-methoxyphenyl)propan-2-one)
- 858127-11-4(trans Resveratrol 3-Sulfate Sodium Salt)
- 1426928-20-2(56QS71Swuj)
- 1806260-78-5(2-(Fluoromethyl)-3-iodo-4-(trifluoromethoxy)pyridine-6-acetic acid)




